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Compound of Interest

Compound Name: Lensiprazine

Cat. No.: B1674728 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information pertains to Lansoprazole. No public information was

found for "Lensiprazine," and it is presumed to be a misspelling. All protocols are for research

purposes only and must be approved by an Institutional Animal Care and Use Committee

(IACUC) before implementation.

Introduction
Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion

by irreversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3][4] It

is a prodrug that is converted to its active form in the acidic environment of the parietal cells.[5]

Due to its potent and specific mechanism of action, Lansoprazole is widely used in preclinical

animal models to study acid-related gastrointestinal pathologies.

Mechanism of Action
Lansoprazole targets the final step in the gastric acid secretion pathway. Upon activation in the

acidic secretory canaliculi of parietal cells, its active sulfenamide derivative forms a covalent

disulfide bond with cysteine residues on the H+/K+ ATPase. This irreversible inhibition leads to

a sustained reduction in gastric acid. Restoration of acid secretion requires the synthesis of

new enzyme pumps. Beyond its anti-secretory effects, Lansoprazole has been reported to have

acid-independent protective effects on the gastrointestinal mucosa, as well as anti-
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inflammatory properties. One such mechanism involves the induction of heme oxygenase-1

(HO-1) and ferritin, which is dependent on a phosphatidylinositol 3-kinase (PI3K) pathway.

Signaling Pathway of Gastric Acid Secretion and
Lansoprazole Inhibition
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Caption: Gastric acid secretion pathway and its inhibition by Lansoprazole.
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Caption: PI3K-dependent induction of HO-1 and Ferritin by Lansoprazole.

Data Presentation
Pharmacokinetics in Animal Models
The pharmacokinetic profile of Lansoprazole varies between species. Below is a summary of

key parameters in rats and beagle dogs.
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Table 1: Pharmacokinetic Parameters of Lansoprazole in Rats

Parameter Value Conditions Reference

Oral Administration

Cmax

5-6 times greater for

(+)-lansoprazole than

(-)-lansoprazole

50 mg/kg oral

administration of

racemate

AUC

5-6 times greater for

(+)-lansoprazole than

(-)-lansoprazole

50 mg/kg oral

administration of

racemate

CLtot/F
Significantly smaller

for (+)-lansoprazole

50 mg/kg oral

administration of

racemate

Intravenous

Administration

Total Body Clearance 58.6 ml/min/kg
1 mg/kg intravenous

administration

Volume of Distribution

(steady-state)
1.04 liter/kg

1 mg/kg intravenous

administration

Plasma Unbound

Fraction
0.069

1 mg/kg intravenous

administration

Cmax: Maximum

plasma concentration;

AUC: Area under the

plasma concentration-

time curve; CLtot/F:

Total body clearance

after oral

administration.

Table 2: Pharmacokinetic Parameters of Lansoprazole in Beagle Dogs
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Parameter Value Conditions Reference

Oral Administration

(Compound Capsule)

Cmax (ng/mL) 710.6 (0.5 mg/kg) Single oral dose

1390.7 (1.0 mg/kg)

2067.2 (2.0 mg/kg)

Tmax (h) 0.67 (0.5 mg/kg) Single oral dose

0.81 (1.0 mg/kg)

0.56 (2.0 mg/kg)

Oral Administration

(Racemate)

Cmax

4-5 times greater for

(+)-lansoprazole than

(-)-lansoprazole

30 mg racemic

lansoprazole

AUC

4-5 times greater for

(+)-lansoprazole than

(-)-lansoprazole

30 mg racemic

lansoprazole

Tmax: Time to reach

maximum plasma

concentration.

Toxicology and Safety in Animal Models
Table 3: Summary of Safety and Toxicology Findings for Lansoprazole in Animal Studies
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Species
Dosing and
Duration

Key Findings Reference

Rats (Preadolescent)

5, 15, 50, 150

mg/kg/day (oral) from

weaning to sexual

maturity

At ≥50 mg/kg/day:

Decreased body

weight gain,

microcytic

hypochromic anemia.

At 150 mg/kg/day:

Hypoglycemia

(females). At ≥15

mg/kg/day: Increased

duodenal and

stomach weights. No

unexpected signs of

toxicity compared to

adult rats.

Rats (Pregnant)
Up to 150 mg/kg/day

(oral)

No impairment of

fertility or fetal

malformations.

Rabbits (Pregnant)
Up to 30 mg/kg/day

(oral)

No teratogenic effects.

Maternal toxicity and

increased fetal

mortality at >10

mg/kg/day.

Rats
Intravenous doses up

to 30 mg/kg/day

No effects on fertility,

mating, or

perinatal/postnatal

development.

Mice & Rats Acute intravenous

administration

Minimal lethal dose:

218 mg/kg (male

mice), 167 mg/kg

(female rats). Signs of

toxicity included

decreased locomotor
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activity and

respiration.

Dogs & Cats

5 mg/kg/day for 3

days, then 1

mg/kg/day for 4 days

(with chemotherapy)

Generally well-

tolerated. High doses

may reverse tumor

chemoresistance.

Experimental Protocols
General Experimental Workflow for an Anti-Ulcer Study
in Rodents
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Caption: General experimental workflow for an anti-ulcer study.

Protocol 1: Acetic Acid-Induced Gastric Ulcer Model in
Rats
This model is used to induce chronic gastric ulcers and evaluate the healing effects of

Lansoprazole.

1. Animal Preparation:

Use male Sprague-Dawley rats (180-220 g).

Fast the rats for 24 hours prior to surgery, with free access to water.

2. Ulcer Induction (Surgical Procedure):

Anesthetize the rats (e.g., with ketamine/xylazine).

Perform a laparotomy to expose the stomach.
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Inject 0.05 mL of 30% acetic acid into the subserosal layer of the anterior stomach wall.

Suture the stomach and abdominal wall.

3. Lansoprazole Administration:

Divide rats into experimental groups (e.g., vehicle control, Lansoprazole low dose,

Lansoprazole high dose).

24 hours post-surgery, begin daily oral administration (gavage) of Lansoprazole or vehicle for

a predetermined period (e.g., 7 or 14 days).

Recommended doses range from 5 to 50 mg/kg. A dose of 2.7 mg/kg has also been used.

4. Euthanasia and Sample Collection:

At the end of the treatment period, euthanize the rats.

Excise the stomachs, open along the greater curvature, and rinse with saline.

5. Ulcer Assessment:

Ulcer Index: Measure the length and width of each ulcerated area to calculate the ulcer

index.

Histopathology: Fix a portion of the stomach tissue in 10% neutral buffered formalin for

histological examination (e.g., H&E staining).

Immunohistochemistry (IHC): To assess angiogenesis and inflammation, perform IHC for

markers such as Vascular Endothelial Growth Factor (VEGF) and Cyclooxygenase-2 (COX-

2).

Protocol 2: Ethanol-Induced Gastric Ulcer Model in Rats
This model is used to assess the cytoprotective effects of a compound against acute gastric

mucosal injury.

1. Animal Preparation:
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Fast rats for 24 hours before the experiment, with free access to water.

2. Lansoprazole Administration:

Divide rats into experimental groups.

Administer Lansoprazole or vehicle orally 60 minutes before ethanol administration. A

common dose is 30 mg/kg.

3. Ulcer Induction:

Administer 1 mL of absolute ethanol per 100 g of body weight orally to each rat.

4. Euthanasia and Sample Collection:

Euthanize the rats 1 hour after ethanol administration.

Excise the stomachs, open along the greater curvature, and rinse with saline for

assessment.

Preparation of Lansoprazole for Administration
Oral Administration (Gavage): Lansoprazole is unstable in acidic conditions. It should be

prepared as a suspension in a vehicle that protects it from degradation.

Vehicle: A 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water is commonly

used.

Preparation: Create a suspension of the required amount of Lansoprazole powder in the

CMC vehicle. To improve stability, the pH can be adjusted to neutral or slightly alkaline (pH

7-8) with sodium bicarbonate. Administer the suspension immediately after preparation to

ensure homogeneity.

Intravenous Administration:

Reconstitution: For intravenous use, a sterile lyophilized powder formulation is required.

Reconstitute with sterile water for injection according to the manufacturer's instructions.
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Pharmacokinetic Study Protocol in Beagle Dogs
This protocol outlines the procedure for determining the pharmacokinetic profile of

Lansoprazole.

1. Animal Model:

Use male beagle dogs.

Fast the animals overnight before drug administration.

2. Drug Administration:

Administer Lansoprazole orally at the desired doses (e.g., 0.5, 1.0, and 2.0 mg/kg).

3. Blood Sampling:

Collect blood samples (e.g., 1 mL) from a foreleg vein into heparinized tubes at

predetermined time points.

Example time points: pre-dose, and at 0.083, 0.17, 0.33, 0.5, 0.67, 1.0, 1.5, 2.0, 3.0, 4.0, 5.0,

6.0, 7.0, 8.0, and 10 hours post-administration.

4. Plasma Preparation and Storage:

Separate plasma by centrifugation.

Store plasma samples frozen (e.g., at -20°C or -80°C) until analysis.

5. Bioanalysis:

Determine Lansoprazole concentrations in plasma using a validated analytical method, such

as UPLC-MS/MS.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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